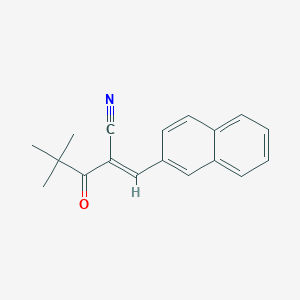

2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile

Description

2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a prop-2-enenitrile backbone substituted with a 2,2-dimethylpropanoyl (pivaloyl) group at position 2 and a 2-naphthyl group at position 2. This compound belongs to a broader class of styryl dyes and functionalized acrylonitriles, which are notable for their applications in optoelectronics, photochemistry, and pharmaceutical intermediates.

Properties

IUPAC Name |

(2E)-4,4-dimethyl-2-(naphthalen-2-ylmethylidene)-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-18(2,3)17(20)16(12-19)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-11H,1-3H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRMXBGWZWJHCR-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC2=CC=CC=C2C=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile, also known by its IUPAC name (2E)-4,4-dimethyl-2-(naphthalen-2-yl)methylidene)-3-oxopentanenitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in research.

The molecular formula of this compound is C18H17NO, with a molar mass of 263.33 g/mol. The predicted density is approximately 1.109 g/cm³ and it has a boiling point of about 447 °C .

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO |

| Molar Mass | 263.33 g/mol |

| Density | 1.109 g/cm³ |

| Boiling Point | 447 °C |

- Anti-cancer Activity : Similar compounds have been studied for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest. The presence of the naphthyl group is believed to enhance interaction with biological targets involved in cancer progression.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Case Studies

While direct case studies on this compound are scarce, related research provides insight into its potential applications:

- Study on Naphthalene Derivatives : A study published in Journal of Medicinal Chemistry examined various naphthalene derivatives for their anti-cancer properties. The results indicated that modifications to the naphthalene structure could significantly enhance cytotoxicity against cancer cell lines .

- Inflammation Model : In a murine model of inflammation, compounds structurally similar to this compound were shown to reduce edema and inflammatory markers when administered .

- Antibacterial Testing : Research conducted on naphthyl-containing compounds revealed potent antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving membrane disruption .

Scientific Research Applications

Drug Discovery

The compound has shown promise in the pharmaceutical industry due to its bioactive properties. Its structural framework allows for interactions with biological targets, making it a candidate for:

- Anticancer Agents : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells (MCF-7) and inhibit proliferation in lung cancer models.

| Cell Line | Observed Effect |

|---|---|

| MCF-7 | Induced apoptosis at high concentrations |

| A549 | Inhibited cell growth |

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity can be exploited to create more complex molecules through:

- Michael Addition Reactions : The enone functionality allows for Michael addition with nucleophiles, facilitating the formation of diverse carbon frameworks.

- Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are significant in medicinal chemistry.

Material Science

In the realm of material science, 2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile can be utilized for:

- Organic Light Emitting Diodes (OLEDs) : The naphthyl group contributes to the photophysical properties necessary for OLED applications. Studies have shown that compounds with similar structures exhibit favorable charge transport characteristics.

- Fluorescent Probes : Its unique electronic properties make it suitable for use as a fluorescent probe in biological imaging.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Case Study 2: Synthesis of Biaryl Compounds

Research demonstrated the successful application of this compound in palladium-catalyzed cross-coupling reactions. The resulting biaryl compounds displayed enhanced biological activity, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents at positions 2 and 3 of the prop-2-enenitrile backbone. Key comparisons include:

*Calculated based on molecular formula C₁₈H₁₇NO.

Key Observations :

- Steric Effects : The pivaloyl group in the target compound likely reduces conformational flexibility compared to analogs with smaller substituents (e.g., 4-methylphenyl in ). This may hinder crystallization or intermolecular interactions.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , bromo in ) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles.

- Solid-State Interactions : In (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile, π-π interactions between naphthyl and benzene rings stabilize the crystal lattice . The pivaloyl group in the target compound may disrupt such interactions due to steric bulk.

Crystallographic and Computational Insights

- Crystal Packing : In (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile, weak C–H⋯π interactions and a dihedral angle of 60.3° between aromatic rings are critical for stability . The target compound’s bulkier pivaloyl group may reduce packing efficiency, as seen in sterically hindered analogs .

- DFT Studies : For related compounds, computational models predict that anti and syn conformers differ in energy by <1 eV, suggesting conformational flexibility in solution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling reactions under nucleophilic or electrophilic conditions. Key steps include:

- Use of aprotic solvents like dimethylformamide (DMF) or acetonitrile to stabilize intermediates.

- Temperature control (e.g., reflux at 80–110°C) to balance reaction rates and side-product formation.

- Catalysts such as palladium or copper complexes for cross-coupling steps, with yields optimized via time-dependent monitoring (e.g., TLC or HPLC) .

- Critical Parameters : Base selection (e.g., K₂CO₃ or NaOH) for deprotonation and solvent polarity adjustments to enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Primary Methods :

- ¹H/¹³C NMR : Assignments of naphthyl protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 170–190 ppm) to confirm substitution patterns.

- IR Spectroscopy : Identification of nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups.

- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, with SHELX software for refinement .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disordered atoms or twinning) be resolved during structural refinement?

- Approach :

- SHELXL Refinement : Use of restraints (e.g., DFIX, ISOR) to model disordered groups. For twinned data, apply TWIN/BASF commands to partition intensities .

- Validation Tools : ROG/PLATON checks for hydrogen bonding consistency and Hirshfeld surface analysis to validate packing interactions .

- Case Study : In related nitrile derivatives, dihedral angles between naphthyl and benzene rings (e.g., 60.3°) were refined using anisotropic displacement parameters (ADPs) to resolve thermal motion artifacts .

Q. What strategies mitigate contradictions between experimental and computational data (e.g., DFT vs. XRD bond lengths)?

- Methodology :

- Hybrid DFT/XRD Analysis : Compare computed (B3LYP/6-311++G**) and experimental bond lengths. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions.

- Energy Frameworks (Mogul/CSD) : Assess steric strain in the crystal lattice to explain deviations from idealized geometries .

- Example : For similar enenitriles, C≡N bond elongation in XRD vs. DFT was attributed to intermolecular C–H⋯N interactions .

Q. How can reaction mechanisms for side-product formation be elucidated?

- Techniques :

- LC-MS/MS : Identify byproducts (e.g., hydrolyzed nitriles or dimerized intermediates) via fragmentation patterns.

- Kinetic Studies : Monitor activation energy barriers using Arrhenius plots under varying temperatures (e.g., 25–100°C) .

- Case Study : In benzothiazole-prop-2-enenitrile analogs, Michael addition side-products were traced to competing nucleophilic attack pathways, mitigated by adjusting solvent polarity .

Data Interpretation & Validation

Q. What statistical methods validate reproducibility in synthetic yields?

- Protocols :

- Design of Experiments (DoE) : Use factorial designs (e.g., 3²) to assess solvent/base interactions.

- ANOVA : Compare batch-to-batch variability (e.g., ±5% yield tolerance) with p < 0.05 significance thresholds .

- Example : For DMF-mediated syntheses, a central composite design optimized reaction time (2–4 hr) and base equivalents (1.2–2.0 eq.) with R² > 0.90 .

Q. How are intermolecular interactions (e.g., π-stacking, hydrogen bonding) analyzed in the crystal lattice?

- Tools :

- Mercury (CCDC) : Quantify π-stacking distances (3.4–3.8 Å) and angles (0–30° tilt).

- Hirshfeld Surfaces : Map close contacts (e.g., C–H⋯O/N) and fingerprint plots to identify dominant interactions .

Methodological Gaps & Future Directions

- Unresolved Challenges :

- Dynamic Stereochemistry : The E/Z isomerization of the propenenitrile group under thermal or photolytic conditions requires in situ Raman monitoring.

- Solvent-Free Synthesis : Mechanochemical approaches (e.g., ball milling) remain underexplored for this compound class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.